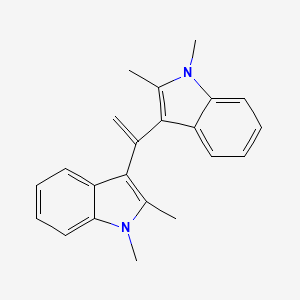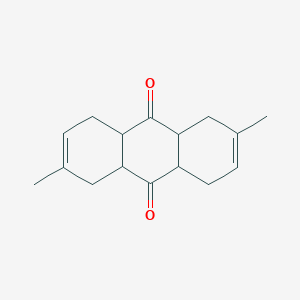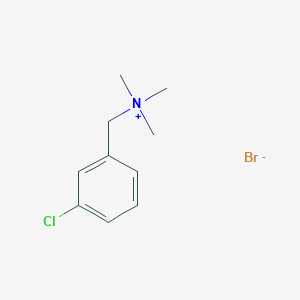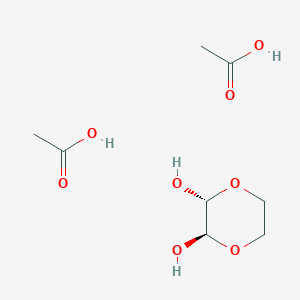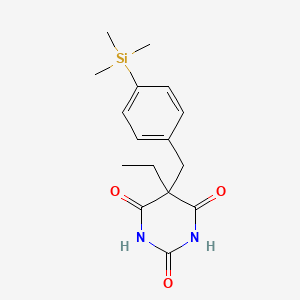
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants
Vorbereitungsmethoden
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid, the process may involve the following steps :
Condensation Reaction: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux. Diethyl alpha-ethyl-alpha-phenylmalonate is then added, followed by urea to form sodium 5-ethyl-5-phenylbarbiturate.
Acidification: The sodium salt is acidified with hydrochloric acid to yield the crude product.
Recrystallization: The crude product is recrystallized from an ethanol-water mixture to obtain the pure compound.
Analyse Chemischer Reaktionen
Barbituric acid derivatives can undergo various chemical reactions, including :
Oxidation: These compounds can be oxidized under specific conditions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and sedative properties.
Medicine: Some barbituric acid derivatives are explored for their potential therapeutic uses, such as in the treatment of epilepsy and other neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, increasing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. The specific molecular targets and pathways can vary depending on the exact structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital . While all these compounds share a common barbituric acid core, the presence of different substituents can significantly alter their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid: The trimethylsilyl group may confer unique chemical properties, potentially affecting its solubility and reactivity.
These differences highlight the importance of structural modifications in determining the specific applications and effects of barbituric acid derivatives.
Eigenschaften
CAS-Nummer |
23858-78-8 |
|---|---|
Molekularformel |
C16H22N2O3Si |
Molekulargewicht |
318.44 g/mol |
IUPAC-Name |
5-ethyl-5-[(4-trimethylsilylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H22N2O3Si/c1-5-16(13(19)17-15(21)18-14(16)20)10-11-6-8-12(9-7-11)22(2,3)4/h6-9H,5,10H2,1-4H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
VOJCHYOLAZUFBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


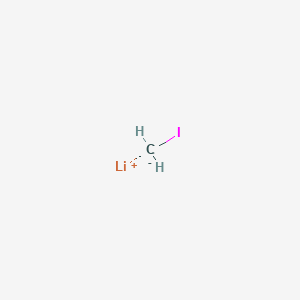
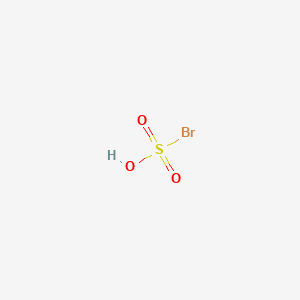
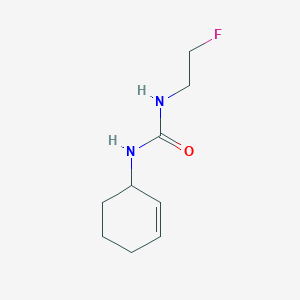


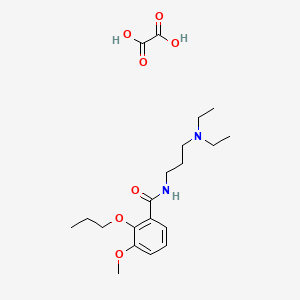

![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
